N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide
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Overview
Description
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide is an organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group, which is further connected to an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.
Introduction of the butyl group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base.
Formation of the carboxamide group: The carboxamide group can be formed by reacting the cyclohexane derivative with an appropriate amine, such as 2-aminophenylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for hydrogenation and alkylation steps, and automated systems for amide bond formation.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst, followed by nucleophilic substitution with nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)acetamide: Similar structure but with an acetamide group instead of a cyclohexane ring.
N-(2-aminophenyl)benzamide: Contains a benzamide group instead of a cyclohexane ring.
N-(2-aminophenyl)-4-methylcyclohexane-1-carboxamide: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide is unique due to the presence of the butyl group on the cyclohexane ring, which can influence its lipophilicity and, consequently, its biological activity and solubility properties. This structural feature can make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12,18H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQHHFPRLKZQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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